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molecular formula C16H14ClNO B5298310 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5298310
M. Wt: 271.74 g/mol
InChI Key: KOMIWKBMNBXJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261998

Procedure details

26.08 g of 2-chlorobenzoyl chloride were reacted with 44.33 g (0.6 mol) of 1,2,3,4-tetrahydroisoquinoline in chloroform overnight, whilst stirring. After the chloroform had been driven off, the resulting solid was recrystallised from isopropyl alcohol.
Quantity
26.08 g
Type
reactant
Reaction Step One
Quantity
44.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][NH:12]1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:12]1[CH2:13][CH2:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:11]1)=[O:5]

Inputs

Step One
Name
Quantity
26.08 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
44.33 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallised from isopropyl alcohol

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)N2CC3=CC=CC=C3CC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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